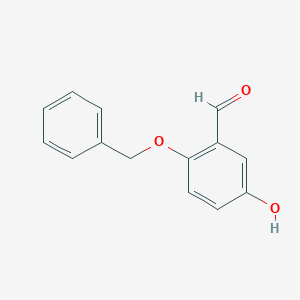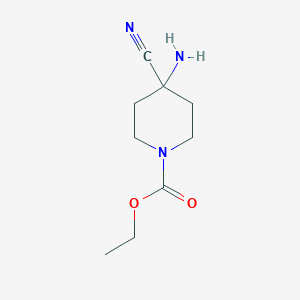![molecular formula C8H12O2 B065688 1-[3-(3-Butenyl)oxiranyl]ethanone CAS No. 189170-22-7](/img/structure/B65688.png)
1-[3-(3-Butenyl)oxiranyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-Butenyl)oxiranyl]ethanone, also known as crotyloxirane, is a chemical compound that belongs to the family of oxiranes. It is a colorless liquid that is used in various scientific research applications due to its unique properties. Crotyloxirane is synthesized by a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well studied.
Wirkmechanismus
Crotyloxirane is an electrophilic compound that reacts with nucleophiles, such as amino acids and proteins. It forms covalent adducts with these molecules, which can lead to their inactivation or modification. Crotyloxirane is known to react with cysteine residues in proteins, which can affect their function. The mechanism of action of 1-[3-(3-Butenyl)oxiranyl]ethanonee is well studied, and it is used as a tool for studying protein modification and inactivation.
Biochemical and Physiological Effects:
Crotyloxirane has been shown to have various biochemical and physiological effects. It is known to cause DNA damage and inhibit DNA repair mechanisms. Crotyloxirane is also known to induce oxidative stress and inflammation. It has been shown to affect the function of various enzymes, such as glutathione S-transferase and cytochrome P450. Crotyloxirane has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Crotyloxirane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Its mechanism of action is well studied, and it can be used as a tool for studying protein modification and inactivation. However, 1-[3-(3-Butenyl)oxiranyl]ethanonee has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Its reactivity with nucleophiles can make it difficult to study its effects on specific proteins or enzymes.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(3-Butenyl)oxiranyl]ethanonee. One direction is to study its potential use as an anticancer agent. Crotyloxirane has been shown to induce apoptosis in cancer cells, and further studies can be done to determine its efficacy and safety as a cancer treatment. Another direction is to study its effects on specific proteins or enzymes. New techniques, such as proteomics and metabolomics, can be used to identify the proteins and enzymes that are affected by 1-[3-(3-Butenyl)oxiranyl]ethanonee. Finally, 1-[3-(3-Butenyl)oxiranyl]ethanonee can be used as a building block for the synthesis of new compounds with potential biological activity. New analogs of 1-[3-(3-Butenyl)oxiranyl]ethanonee can be synthesized and tested for their biological activity.
Synthesemethoden
Crotyloxirane is synthesized by the reaction of crotyl alcohol with sodium hydroxide and hydrogen peroxide. The reaction takes place in a solvent, such as water or methanol, at room temperature. The yield of this reaction is high, and the purity of the product can be increased by fractional distillation.
Wissenschaftliche Forschungsanwendungen
Crotyloxirane is used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is used as a starting material for the synthesis of various compounds, such as crotylamine and crotylthiol. Crotyloxirane is also used as a building block for the synthesis of natural products, such as crotylphenol and crotylchalcone.
Eigenschaften
CAS-Nummer |
189170-22-7 |
|---|---|
Produktname |
1-[3-(3-Butenyl)oxiranyl]ethanone |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-(3-but-3-enyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-7-8(10-7)6(2)9/h3,7-8H,1,4-5H2,2H3 |
InChI-Schlüssel |
HZICUOYGJFWSRG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(O1)CCC=C |
Kanonische SMILES |
CC(=O)C1C(O1)CCC=C |
Synonyme |
Ethanone, 1-[3-(3-butenyl)oxiranyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)
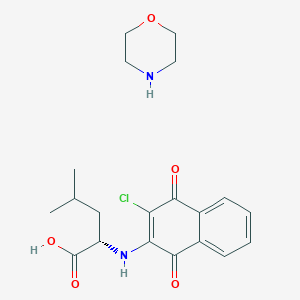
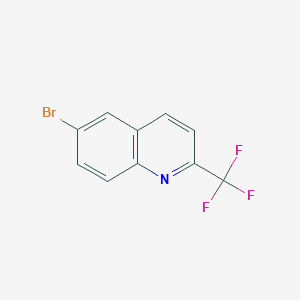



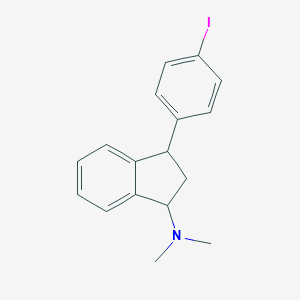
![4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one](/img/structure/B65638.png)

